molecular formula C24H27FN2O5 B602239 Iloperidone N-Oxide CAS No. 1375651-09-4

Iloperidone N-Oxide

Cat. No. B602239
M. Wt: 442.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iloperidone N-Oxide is a metabolite of Iloperidone, a drug used for treating schizophrenia and related ailments . It is also known as Iloperidone Metabolite P88 N-Oxide .


Synthesis Analysis

The synthesis of Iloperidone N-Oxide involves complex pharmaceutical processes. A pharmaceutical cocrystal composed of iloperidone with 3, 5-pyridinedicarboxlic acid was obtained through a crystal engineering strategy .


Molecular Structure Analysis

The molecular formula of Iloperidone N-Oxide is C24H27FN2O5 . The IUPAC name is 1- [4- [3- [4- (6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone .


Chemical Reactions Analysis

Iloperidone N-Oxide is extensively metabolized by the cytochrome P450 system (CYP 2D6 and 3A4) to its active metabolite and is susceptible to drug-drug interactions with agents that inhibit or induce these microsomal enzymes .


Physical And Chemical Properties Analysis

Iloperidone N-Oxide is a finely crystalline, white to off-white powder. It is practically insoluble in water, only slightly soluble in 0.1N hydrochloric acid, and freely soluble in chloroform, ethanol, methanol, and acetonitrile .

Scientific Research Applications

  • Effect on Voltage-Dependent K+ Channels

    Iloperidone inhibits voltage-dependent K+ (Kv) channels in rabbit coronary arterial smooth muscle cells. This effect is concentration-dependent and influences the voltage sensors of Kv channels. Iloperidone's primary target appears to be the Kv1.5 subtype (An et al., 2020).

  • Genomic Association with Treatment Response

    A genome-wide association study in a clinical trial of iloperidone identified genetic factors, such as SNPs in the NPAS3 gene, associated with iloperidone's efficacy in treating schizophrenia. This finding enhances understanding of schizophrenia's etiology and treatment (Lavedan et al., 2009).

  • General Efficacy in Schizophrenia

    Iloperidone demonstrates effective treatment for schizophrenia, with improvements in PANSS total scores and other psychiatric assessments. Pharmacogenomic studies have identified SNPs associated with enhanced response to iloperidone, supporting its role in personalized medicine (Scott, 2009).

  • Receptor Profile of Metabolites

    Metabolites of iloperidone, P88-8991 and P95-12113, exhibit receptor affinity profiles comparable to iloperidone, particularly towards serotonin and adrenergic receptors. This suggests their contribution to iloperidone's clinical profile (Subramanian & Kalkman, 2002).

  • Clinical Trials for Various Psychiatric Conditions

    Iloperidone has undergone clinical trials for schizophrenia, bipolar disorder, and other psychiatric conditions. Its multiple receptor binding profile and safety profile make it a candidate for diverse psychiatric treatments (Albers et al., 2008).

  • Dopamine/Serotonin/Norepinephrine Receptor Antagonism

    Iloperidone acts as a broad-spectrum antagonist for dopamine, serotonin, and norepinephrine receptors. This receptor binding profile suggests potential efficacy against a range of symptoms in schizophrenia and a low propensity for side effects (Kalkman et al., 2001).

Future Directions

Further evidence comparing Iloperidone N-Oxide with other antipsychotics, and pharmacoeconomic studies would be welcome to clarify its benefit/risk profile and its role in the treatment of schizophrenia .

properties

IUPAC Name

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O5/c1-16(28)18-4-7-21(23(14-18)30-2)31-13-3-10-27(29)11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)32-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSADFMLVIKNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCC[N+]2(CCC(CC2)C3=NOC4=C3C=CC(=C4)F)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iloperidone N-Oxide

CAS RN

1375651-09-4
Record name 1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1375651094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-(3-(4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)-1-OXIDO-1-PIPERIDINYL)PROPOXY)-3-METHOXYPHENYL)ETHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92X4ARD4C6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
PV Solanki, SB Uppelli, BS Pandit… - … Process Research & …, 2014 - ACS Publications
… (13) Impurity 11 was identified as iloperidone N-oxide, whose probability to be present in the product was low, and it was found to be a potential degradation product during forced …
Number of citations: 11 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.